molecular formula C7H17BrOSi B11763646 (2-Bromo-2-methylpropoxy)trimethylsilane

(2-Bromo-2-methylpropoxy)trimethylsilane

Cat. No.: B11763646
M. Wt: 225.20 g/mol
InChI Key: DGZZBMLPQMAVHH-UHFFFAOYSA-N
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Description

(2-Bromo-2-methylpropoxy)trimethylsilane is an organosilicon compound characterized by the presence of a bromine atom, a methyl group, and a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-2-methylpropoxy)trimethylsilane typically involves the reaction of 2-bromo-2-methylpropanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

2-Bromo-2-methylpropanol+Trimethylsilyl chlorideThis compound+HCl\text{2-Bromo-2-methylpropanol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Bromo-2-methylpropanol+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-2-methylpropoxy)trimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding alcohol.

    Reduction: The compound can be reduced to form different products depending on the reducing agent used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone, which can replace the bromine atom with an iodine atom.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

Major Products Formed

    Substitution Reactions: Products include (2-Iodo-2-methylpropoxy)trimethylsilane.

    Hydrolysis: Products include 2-bromo-2-methylpropanol.

    Reduction: Products depend on the specific reducing agent and conditions used.

Scientific Research Applications

(2-Bromo-2-methylpropoxy)trimethylsilane has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

    Materials Science: It can be used in the preparation of silicon-containing polymers and materials.

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents.

    Catalysis: It can serve as a catalyst or catalyst precursor in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2-Bromo-2-methylpropoxy)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and the trimethylsilyl group play key roles in its reactivity. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the trimethylsilyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromovinyl)trimethylsilane: Similar in structure but contains a vinyl group instead of a methyl group.

    (2-Bromopropoxy)trimethylsilane: Similar but with a propoxy group instead of a methyl group.

    Trimethylsilane: Contains only the trimethylsilyl group without the bromine and methyl groups.

Uniqueness

(2-Bromo-2-methylpropoxy)trimethylsilane is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity and chemical properties. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis and other applications.

Properties

Molecular Formula

C7H17BrOSi

Molecular Weight

225.20 g/mol

IUPAC Name

(2-bromo-2-methylpropoxy)-trimethylsilane

InChI

InChI=1S/C7H17BrOSi/c1-7(2,8)6-9-10(3,4)5/h6H2,1-5H3

InChI Key

DGZZBMLPQMAVHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO[Si](C)(C)C)Br

Origin of Product

United States

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